Immepip dihydrobromide is a potent and selective agonist of the histamine H3 receptor (H3R) with significant affinity for the H4 receptor (H4R). [, ] It acts by mimicking the effects of histamine, a neurotransmitter involved in various physiological processes, including neurotransmission, inflammation, and allergic reactions. Due to its high selectivity and potency, Immepip dihydrobromide serves as a valuable pharmacological tool for investigating the roles of H3R and H4R in various biological systems. [, ]
Immepip dihydrobromide is synthesized from 4-(1H-imidazol-4-ylmethyl)piperidine through a reaction with hydrobromic acid. It falls under the category of histamine receptor agonists, specifically targeting the H3 and H4 receptors, which are implicated in various physiological processes such as neurotransmission and immune responses .
The synthesis of Immepip dihydrobromide involves several key steps:
In industrial settings, these methods are scaled up while maintaining rigorous quality control to ensure consistency in product quality.
Immepip dihydrobromide has a complex molecular structure characterized by:
Immepip dihydrobromide primarily undergoes substitution reactions due to the reactivity of its imidazole and piperidine rings. Key aspects include:
The outcomes of these reactions depend significantly on the reagents used and the environmental conditions (e.g., temperature, solvent) during the reaction process .
Immepip dihydrobromide acts primarily as an agonist for histamine H3 and H4 receptors.
The compound is soluble in water, facilitating its absorption and distribution within biological systems. Its effects on neurotransmitter levels can impact several physiological functions, including cognition and mood regulation .
Immepip dihydrobromide exhibits several notable physical and chemical properties:
Immepip dihydrobromide has various scientific applications:
Immepip dihydrobromide (chemical name: 4-(1H-Imidazol-4-ylmethyl)piperidine dihydrobromide; CAS: 164391-47-3) is synthesized through a multi-step organic route starting from 4-(aminomethyl)piperidine and imidazole-4-carbaldehyde. The initial step involves reductive amination to form the critical C-N bond between the piperidine and imidazole moieties, using sodium cyanoborohydride as the reducing agent. This intermediate is then purified via crystallization and subsequently treated with hydrobromic acid (HBr) in acetic acid to form the stable dihydrobromide salt [1] [3] [9].
Key optimization strategies focus on improving yield and purity:
Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₅N₃·2HBr |
Molecular Weight | 327.06 g/mol |
CAS Number | 164391-47-3 |
Solubility (H₂O) | 100 mM |
Storage | Desiccated, RT |
Table 1: Physicochemical properties of immepip dihydrobromide [1] [3] [9].
Immepip’s core structure comprises a piperidine ring linked to an imidazole group via a methylene bridge. This scaffold confers dual affinity for histamine H₃ and H₄ receptors, but strategic modifications alter selectivity:
Immepip’s pharmacological profile is benchmarked against structurally related agonists:
Receptor Affinity Profiles
Compound | H₃R Kᵢ (nM) | H₄R Kᵢ (nM) | H₃/H₄ Selectivity Ratio |
---|---|---|---|
Immepip | 0.4 | 9.0 | 22.5-fold (H₃-selective) |
Imetit | 3.0 | 15.0 | 5-fold (H₃-selective) |
R-α-Methylhistamine | 2.0 | >1000 | >500-fold (H₃-selective) |
4-Methylhistamine | >1000 | 6.0 | >166-fold (H₄-selective) |
Clobenpropit | 0.1 (antagonist) | 12.0 (agonist) | 120-fold (H₄-partial agonist) |
Table 2: Receptor binding affinities (Kᵢ) of immepip and reference agonists at human recombinant receptors [1] [3] [4].
Structural Comparison of Agonist Scaffolds
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: